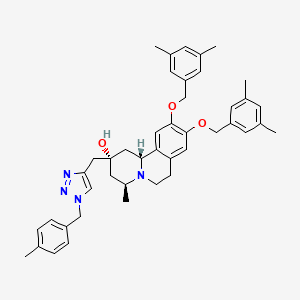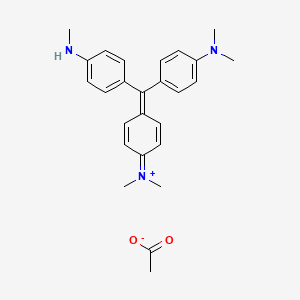
Cy5-PEG3-endo-BCN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5-PEG3-endo-BCN is a derivative of Cyanine 5 (Cy5) dye, which includes three polyethylene glycol (PEG) units and the lyophilic bidentate macrocyclic ligand endo-BCN. This compound is known for its applications in click chemistry, particularly in catalyst-free reactions with azide-bearing molecules to form stable triazoles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG3-endo-BCN involves the conjugation of Cyanine 5 dye with three polyethylene glycol units and the endo-BCN ligand. The endo-BCN moiety facilitates the formation of macrocyclic complexes and enables click chemistry reactions. The reaction conditions typically involve mild temperatures and aqueous environments to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure high yield and purity. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Cy5-PEG3-endo-BCN primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a catalyst and occurs under mild conditions, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in reactions with this compound include azide-bearing molecules. The reaction conditions are typically aqueous and at room temperature, which helps in maintaining the integrity of the compound and the biological molecules involved .
Major Products Formed
The major products formed from reactions involving this compound are stable triazoles. These products are highly stable and can be used in various applications, including molecular imaging and drug delivery .
Aplicaciones Científicas De Investigación
Cy5-PEG3-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and macrocyclic complexes
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes
Medicine: Utilized in drug delivery systems and diagnostic imaging
Industry: Applied in the development of new materials and nanotechnology
Mecanismo De Acción
The mechanism of action of Cy5-PEG3-endo-BCN involves its ability to undergo click chemistry reactions with azide-bearing molecules. The endo-BCN moiety facilitates the formation of stable triazoles, which can then be used for various applications. The molecular targets and pathways involved include the specific binding to azide groups on biomolecules, enabling precise labeling and tracking .
Comparación Con Compuestos Similares
Similar Compounds
- Cy5-PEG4-endo-BCN
- Cy5-PEG2-endo-BCN
- Cy3-PEG3-endo-BCN
Uniqueness
Cy5-PEG3-endo-BCN is unique due to its specific combination of Cyanine 5 dye, three polyethylene glycol units, and the endo-BCN ligand. This combination provides it with high stability, biocompatibility, and versatility in various applications, particularly in click chemistry .
Propiedades
Fórmula molecular |
C51H69ClN4O6 |
|---|---|
Peso molecular |
869.6 g/mol |
Nombre IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C51H68N4O6.ClH/c1-50(2)42-22-15-17-24-44(42)54(5)46(50)26-12-8-13-27-47-51(3,4)43-23-16-18-25-45(43)55(47)31-19-9-14-28-48(56)52-29-32-58-34-36-60-37-35-59-33-30-53-49(57)61-38-41-39-20-10-6-7-11-21-40(39)41;/h8,12-13,15-18,22-27,39-41H,9-11,14,19-21,28-38H2,1-5H3,(H-,52,53,56,57);1H/t39-,40+,41?; |
Clave InChI |
UTYIVQUUDQUWSP-FAOVKVDHSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)

![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)


![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)



![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
